

Diisopropyl Oxalate: Application Notes for Cosmetic Formulations

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Compound of Interest

Compound Name: *Diisopropyl oxalate*

Cat. No.: *B1595506*

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Introduction

Diisopropyl oxalate is an ester of oxalic acid and isopropyl alcohol, utilized in the cosmetics industry primarily as a chelating agent.^[1] Its function is to form complexes with metal ions, which can otherwise compromise the stability and appearance of cosmetic products. By sequestering these ions, **diisopropyl oxalate** helps to prevent discoloration, rancidity, and degradation of the formulation, thereby enhancing shelf-life and maintaining product integrity. This document provides detailed application notes, experimental protocols for evaluation, and safety considerations for the use of **diisopropyl oxalate** in cosmetic formulations.

Physicochemical Properties

A summary of the key physicochemical properties of **diisopropyl oxalate** is presented in Table 1. Understanding these properties is crucial for formulation development, ensuring compatibility with other ingredients and predicting its behavior in various cosmetic systems.

Table 1: Physicochemical Properties of **Diisopropyl Oxalate**

Property	Value	Reference(s)
CAS Number	615-81-6	[1][2]
Molecular Formula	C8H14O4	[1][2][3]
Molecular Weight	174.19 g/mol	[2][3]
Appearance	Colorless to pale yellow clear liquid (estimated)	[4]
Boiling Point	190 - 191 °C at 760 mmHg	[1][2][4]
Melting Point	-30 °C	[1][2][5]
Density	~1.002 - 1.034 g/cm ³	[1]
Solubility	Soluble in alcohol; Water solubility estimated at 5128 mg/L at 25°C	[4]
logP (o/w)	1.412 (estimated)	[4]
Vapor Pressure	0.339 mmHg at 25°C (estimated)	[4]
Refractive Index	~1.4100 - 1.419 (estimated)	[1]

Application in Cosmetics

Diisopropyl oxalate is suitable for a variety of cosmetic formulations, particularly in aqueous and emulsion-based systems where the presence of metal ions from raw materials or processing equipment can be a concern.

Recommended Use Levels: 0.05% - 0.2% (w/w)

Key Applications:

- Creams and Lotions: Prevents oxidation of oils and fats, and color changes.
- Shampoos and Cleansers: Improves foam stability and prevents soap scum formation in hard water.

- Color Cosmetics: Stabilizes pigments and prevents color fading.
- Fragrance Preparations: Prevents degradation of fragrance compounds catalyzed by metal ions.

Experimental Protocols

Protocol for Evaluating Chelating Efficacy

This protocol provides a general method for assessing the ability of **diisopropyl oxalate** to sequester metal ions in a cosmetic formulation. A colorimetric assay using a metal-sensitive indicator is a common approach.

Objective: To quantify the effectiveness of **diisopropyl oxalate** in chelating iron (Fe^{3+}) ions in an aqueous solution.

Materials:

- **Diisopropyl oxalate**
- Ferric chloride (FeCl_3) solution (e.g., 1 mM)
- Salicylic acid solution (e.g., 10 mM in ethanol)
- Phosphate buffer (pH 6.0)
- UV-Vis Spectrophotometer
- Standard laboratory glassware

Procedure:

- Preparation of Standard Curve:
 - Prepare a series of standard solutions with known concentrations of FeCl_3 in phosphate buffer.
 - To each standard, add a fixed amount of salicylic acid solution. Ferric ions form a colored complex with salicylic acid.

- Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) for the Fe^{3+} -salicylate complex (approximately 525 nm).
- Plot a standard curve of absorbance versus Fe^{3+} concentration.
- Sample Preparation:
 - Prepare a series of solutions containing a fixed concentration of FeCl_3 (e.g., 0.5 mM) in phosphate buffer.
 - Add varying concentrations of **diisopropyl oxalate** to these solutions (e.g., 0.01%, 0.05%, 0.1%, 0.2% w/v).
 - Include a control sample with no **diisopropyl oxalate**.
 - Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at room temperature.
- Colorimetric Measurement:
 - To each sample, add the same fixed amount of salicylic acid solution as used for the standard curve.
 - Measure the absorbance of each sample at λ_{max} .
- Calculation of Chelating Activity:
 - Use the standard curve to determine the concentration of free Fe^{3+} remaining in each sample.
 - Calculate the percentage of Fe^{3+} chelated by **diisopropyl oxalate** using the following formula: Chelating Activity (%) = $[(C_{\text{control}} - C_{\text{sample}}) / C_{\text{control}}] \times 100$ Where:
 - C_{control} is the concentration of free Fe^{3+} in the control sample.
 - C_{sample} is the concentration of free Fe^{3+} in the sample with **diisopropyl oxalate**.

Data Presentation: The results can be summarized in a table as shown below. Note that the following data is illustrative and not based on experimental results.

Table 2: Illustrative Chelating Efficacy of **Diisopropyl Oxalate** against Fe^{3+}

Diisopropyl Oxalate Concentration (% w/v)	Absorbance at 525 nm	Free Fe^{3+} Concentration (mM)	Chelating Activity (%)
0 (Control)	0.850	0.500	0.0
0.01	0.680	0.400	20.0
0.05	0.340	0.200	60.0
0.1	0.128	0.075	85.0
0.2	0.043	0.025	95.0

Protocol for Stability Testing of a Cosmetic Formulation

Objective: To assess the physical and chemical stability of a cosmetic formulation containing **diisopropyl oxalate** over time and under various environmental conditions.

Materials:

- Test formulation with **diisopropyl oxalate**.
- Control formulation without **diisopropyl oxalate**.
- Appropriate packaging for the formulation.
- Stability chambers (e.g., at 25°C/60% RH, 40°C/75% RH).
- pH meter, viscometer, microscope.

Procedure:

- Initial Evaluation (Time 0):

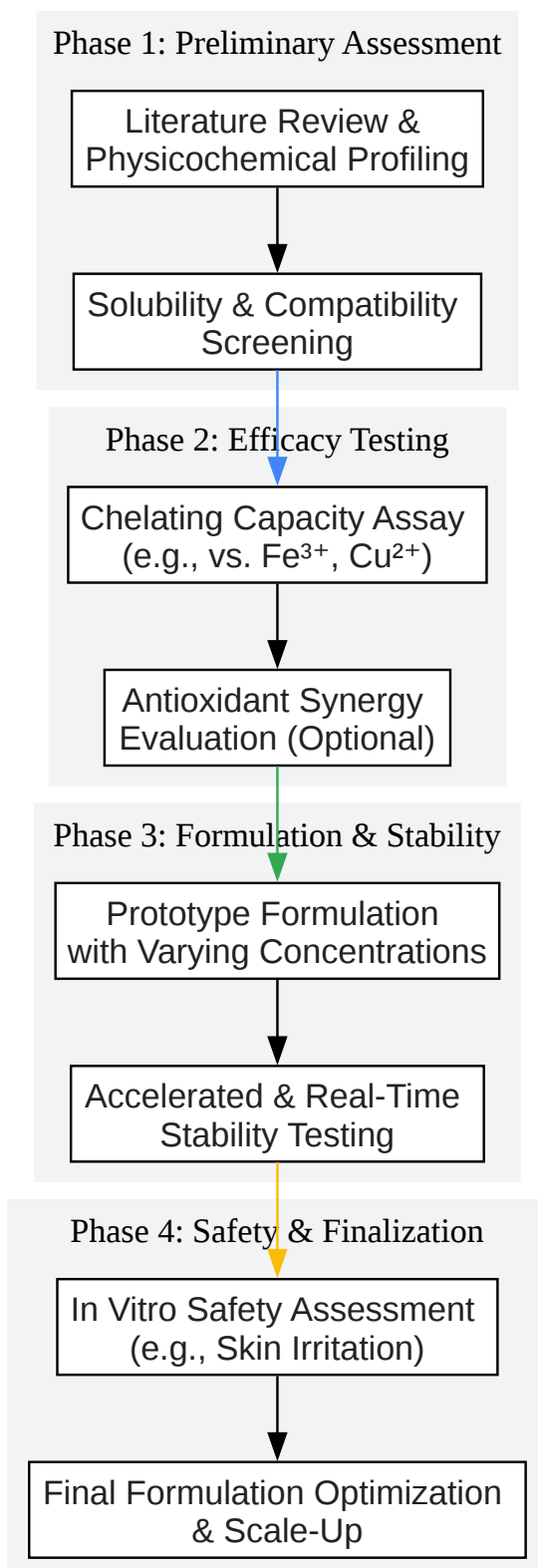
- Record the initial characteristics of both the test and control formulations:
 - Appearance (color, clarity, homogeneity)
 - Odor
 - pH
 - Viscosity
 - Microscopic appearance (for emulsions)
- Stability Study:
 - Store samples of both formulations in their final packaging under the following conditions:
 - Accelerated stability: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$
 - Real-time stability: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$
 - Evaluate the samples at predetermined time points (e.g., 1, 2, 3 months for accelerated; 3, 6, 12, 24 months for real-time).
- Evaluation at Each Time Point:
 - Assess all the parameters recorded at Time 0.
 - Look for any signs of instability, such as:
 - Color change
 - Phase separation (in emulsions)
 - Crystallization or precipitation
 - Significant changes in pH or viscosity
 - Development of off-odors

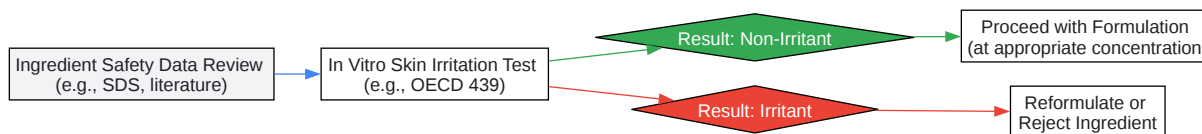
- Data Analysis and Reporting:
 - Compare the stability of the test formulation with the control formulation.
 - Document all observations and measurements in a stability report.

Visualization of Workflows

Workflow for Evaluating a New Chelating Agent

The following diagram illustrates a typical workflow for the evaluation and incorporation of a new chelating agent, such as **diisopropyl oxalate**, into a cosmetic formulation.





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